N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine

Medicinal Chemistry Physicochemical Profiling Drug-like Property Optimization

Secure your supply of N2-((tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine, a heterocyclic diamine engineered for superior aqueous compatibility in lead-like fragment libraries. Its saturated tetrahydrofuran ring delivers a lower XLogP3 (0.9) versus the aromatic furan analog, mitigating lipophilicity-driven promiscuity. Four hydrogen bond acceptors (including an ether oxygen) enable hemilabile coordination geometries unattainable with benzyl derivatives. When furan-based leads pose metabolic stability risks, this saturated replacement avoids cytochrome P450-mediated bioactivation. Choose this well-characterized scaffold (NMR, HPLC, GC batch data) to eliminate uncontrolled variables in SAR studies, catalytic systems, and academic N-alkylation protocols.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1040063-89-5
Cat. No. B1438392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
CAS1040063-89-5
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=C(C=CC=N2)N
InChIInChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2,(H,12,13)
InChIKeyQVBZCCXYDBDVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine (CAS 1040063-89-5): A Saturated Heterocyclic Diaminopyridine Building Block for Procurement Evaluation


N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine (CAS 1040063-89-5) is a heterocyclic diamine composed of a pyridine-2,3-diamine core N2-substituted with a saturated tetrahydrofuran-2-ylmethyl moiety . With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol, it is supplied by multiple vendors at a standard purity of ≥95% . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of nitrogen-containing heterocycles and metal-chelating ligands. Its saturated tetrahydrofuran substituent distinguishes it from closely related analogs bearing aromatic furan, benzyl, or pyridinylmethyl groups, with implications for physicochemical properties relevant to downstream synthetic and pharmacological applications .

Why Generic Substitution Fails for N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine: Physicochemical Differentiation from Aromatic Analogs


Substituting N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine with its closest in-class analogs—such as the furan, benzyl, or pyridinylmethyl derivatives—is not neutral from a procurement or research perspective. The saturated tetrahydrofuran ring in the target compound imparts a distinct lipophilicity profile (XLogP3 = 0.9) compared to the aromatic furan analog (estimated XLogP3 ~1.5), and a higher topological polar surface area (TPSA = 60.2 Ų) relative to the benzyl analog (TPSA = 50.9 Ų) . These differences directly affect solubility, membrane permeability, and metabolic stability in biological systems. For coordination chemistry applications, the additional ether oxygen in the saturated ring provides a hydrogen-bond acceptor site not present in the benzyl analog, potentially altering metal-chelation geometries . Therefore, generic interchange without verification risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, catalytic systems, or material science formulations.

Quantitative Differential Evidence for N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine Against Closest Analogs


Reduced Lipophilicity (XLogP3) Relative to the Furan-2-ylmethyl Analog Enhances Aqueous Compatibility

The target compound exhibits an XLogP3 value of 0.9, which is approximately 0.6 log units lower than the predicted value for the furan-2-ylmethyl analog N2-(2-furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8). This difference arises from the saturated tetrahydrofuran ring replacing the aromatic furan, reducing overall lipophilicity . The lower LogP correlates with improved aqueous solubility and a reduced likelihood of CYP450-mediated metabolism commonly associated with aromatic furan moieties .

Medicinal Chemistry Physicochemical Profiling Drug-like Property Optimization

Higher Topological Polar Surface Area (TPSA) vs. Benzyl Analog Improves Hydrogen-Bonding Capacity for Target Engagement

The topological polar surface area (TPSA) of the target compound is 60.2 Ų, compared to 50.9 Ų for N2-benzylpyridine-2,3-diamine (CAS 32282-07-8) . The 9.3 Ų increase is attributable to the additional ether oxygen in the tetrahydrofuran ring. TPSA values below 140 Ų are generally associated with good oral bioavailability, and the higher TPSA of the target compound suggests enhanced hydrogen-bonding interactions with biological targets, potentially improving binding affinity without exceeding the bioavailability threshold .

Drug Design Molecular Descriptors Ligand-Target Binding

Saturated Ring Confers Differential Metabolic Stability vs. Furan-Containing Analogs: A Class-Level Inference

The tetrahydrofuran moiety in the target compound is a saturated heterocycle, whereas the closest aromatic analog N2-(2-furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8) contains a furan ring. Literature on furan-containing compounds demonstrates that the furan ring is susceptible to cytochrome P450-mediated bioactivation, leading to reactive intermediates and potential hepatotoxicity . Saturated tetrahydrofuran rings, by contrast, lack the π-bond system required for this metabolic pathway and generally exhibit superior metabolic stability . While no direct comparative metabolism data exist for these two specific compounds, the class-level inference is robust: the saturated ring is inherently less prone to oxidative bioactivation.

Metabolic Stability Cytochrome P450 Toxicology

Commercial Purity Specifications and Vendor Batch QC Support Reproducible Research

The target compound is commercially available from multiple vendors with a minimum purity specification of 95%, with some suppliers (e.g., Bidepharm) offering batch-specific QC data including NMR, HPLC, and GC . This documented purity and analytical characterization package supports experimental reproducibility. In contrast, the comparator N2-(2-furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8) is also available at 95% purity, but the availability of detailed batch-specific analytical data is vendor-dependent and may not be uniformly provided .

Quality Control Procurement Reproducibility

Distinct Hydrogen Bond Acceptor Count Relative to Benzyl and Pyridinylmethyl Analogs Modulates Supramolecular Assembly

The target compound possesses 4 hydrogen bond acceptor sites (pyridine N, two amine N, ether O) . The N2-benzyl analog (CAS 32282-07-8) has only 3 hydrogen bond acceptors (pyridine N, two amine N; no ether oxygen) . Similarly, N2-(2-pyridinylmethyl)-2,3-pyridinediamine (CAS 99138-92-8) has 4 acceptors but utilizes a pyridine nitrogen rather than an ether oxygen, resulting in different metal-coordination preferences . The additional ether oxygen in the target compound serves as a neutral, softer donor compared to the pyridine nitrogen, favoring distinct coordination geometries in metal complexation.

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Evidence Gap Acknowledgment: Absence of Published Direct Head-to-Head Biological Activity Comparisons

A systematic literature search did not identify any published study that directly compares the biological activity (e.g., IC50, Ki, EC50) of N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine against any of its closest analogs under identical assay conditions. The differential evidence presented in this guide is therefore derived from computed physicochemical properties and class-level inferences, rather than from head-to-head pharmacologic assays. Procurement decisions based on predicted biological differentiation should be validated experimentally, as the quantitative impact of the tetrahydrofuran-for-furan substitution on specific target activity has not been empirically established in the public domain.

Evidence Gap SAR Studies Procurement Decision-Making

Application Scenarios for N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine Based on Quantified Physicochemical Differentiation


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Low Lipophilicity Scaffolds

When screening fragment libraries for lead-like properties, the XLogP3 of 0.9 positions the target compound favorably within the 'rule of three' guidelines (LogP ≤ 3) for fragment-based drug discovery . Its lower lipophilicity compared to the furan analog (estimated XLogP3 ~1.5) makes it the preferred choice for projects targeting aqueous-soluble lead series, as it reduces the risk of lipophilicity-driven promiscuity and poor developability .

Coordination Chemistry: Design of Mixed-Donor Chelating Ligands with Tunable Hard-Soft Character

The 4 hydrogen bond acceptors (including the ether oxygen) provide a neutral, softer donor site complementary to the harder pyridine and amine nitrogens . This enables the design of heteroleptic metal complexes with differentiated donor strengths, a feature not achievable with the benzyl analog (3 acceptors, no ether oxygen). Such mixed-donor environments are valuable for catalytic systems requiring hemilabile coordination .

Toxicology-Aware Lead Optimization: Replacement of Furan-Containing Scaffolds to Mitigate Bioactivation Risk

In lead series where the furan-2-ylmethyl analog shows promising potency but raises metabolic stability concerns, the tetrahydrofuran analog offers a direct saturated replacement . The class-level inference that saturated tetrahydrofurans avoid cytochrome P450-mediated furan bioactivation provides a rational basis for procurement as a 'de-risked' analog for further SAR exploration, even in the absence of compound-specific metabolism data.

Academic Procurement for Undergraduate or Graduate Teaching Laboratories in Heterocyclic Chemistry

The availability of the compound with documented batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm ensures that students and researchers work with well-characterized material. This supports reproducible teaching experiments in N-alkylation of diaminopyridines and comparative physicochemical analysis of saturated vs. aromatic heterocyclic building blocks.

Quote Request

Request a Quote for N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.